molecular formula C24H22F2N4O2 B10925951 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-methylphenyl)propanamide

3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-methylphenyl)propanamide

Cat. No.: B10925951
M. Wt: 436.5 g/mol
InChI Key: OVOAVKYUHKHCKJ-UHFFFAOYSA-N
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Description

3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3-methylphenyl)propanamide is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core. This compound is notable for its difluoromethyl group, which is often associated with enhanced biological activity and stability in pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3-methylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling, utilizing organoboron reagents tailored for specific conditions . The process is optimized for high yield and purity, often employing automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3-methylphenyl)propanamide undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3-methylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where difluoromethyl groups enhance drug efficacy.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3-methylphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3-methylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C24H22F2N4O2

Molecular Weight

436.5 g/mol

IUPAC Name

3-[2-benzyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-(3-methylphenyl)propanamide

InChI

InChI=1S/C24H22F2N4O2/c1-16-6-5-9-18(12-16)27-21(31)10-11-30-22(32)13-19(23(25)26)20-15-29(28-24(20)30)14-17-7-3-2-4-8-17/h2-9,12-13,15,23H,10-11,14H2,1H3,(H,27,31)

InChI Key

OVOAVKYUHKHCKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)CC4=CC=CC=C4)C(F)F

Origin of Product

United States

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